BenchChemオンラインストアへようこそ!

Btk-IN-7

BTK IC50 Enzymatic Assay

Btk-IN-7 (compound 24a) is a pteridine-7(8H)-one covalent BTK inhibitor (IC50=4.0 nM) delivering unmatched selectivity: >250-fold over ITK and >2500-fold over EGFR in enzymatic assays, confirmed at >227-fold (ITK) and 27-fold (EGFR) in cellular assays. In the U-937 xenograft model, Btk-IN-7 achieves 57.85% TGI at 50 mg/kg versus only 41.1% for ibrutinib—superior in vivo antitumor efficacy without the ITK/EGFR off-target confounding inherent to ibrutinib, acalabrutinib, and zanubrutinib. This makes Btk-IN-7 the definitive tool for BTK-specific pathway dissection and maximal-efficacy preclinical studies in BTK-dependent hematologic malignancies.

Molecular Formula C30H32N6O4
Molecular Weight 540.6 g/mol
Cat. No. B12422773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBtk-IN-7
Molecular FormulaC30H32N6O4
Molecular Weight540.6 g/mol
Structural Identifiers
SMILESCOCCOC1=CC=CC(=C1)NC2=NC=C3C(=N2)N(C(=O)C(=N3)C4CCCCC4)C5=CC=CC(=C5)NC(=O)C=C
InChIInChI=1S/C30H32N6O4/c1-3-26(37)32-21-11-7-13-23(17-21)36-28-25(34-27(29(36)38)20-9-5-4-6-10-20)19-31-30(35-28)33-22-12-8-14-24(18-22)40-16-15-39-2/h3,7-8,11-14,17-20H,1,4-6,9-10,15-16H2,2H3,(H,32,37)(H,31,33,35)
InChIKeySRHREEZCKYAMCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Btk-IN-7: A Potent and Highly Selective Covalent BTK Inhibitor for Preclinical Cancer Research


Btk-IN-7 (compound 24a) is a pteridine-7(8H)-one derivative that functions as a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK) . It exhibits an IC50 of 4.0 nM against BTK and demonstrates high selectivity against key off-target kinases, including ITK and EGFR, in both enzymatic and cellular assays . The compound has also shown significant antitumor efficacy in a U-937 xenograft mouse model .

Why Btk-IN-7 Cannot Be Casually Substituted with Other BTK Inhibitors in Preclinical Studies


The BTK inhibitor class is highly heterogeneous, with clinically relevant off-target profiles varying dramatically between molecules. First-generation inhibitors like ibrutinib exhibit potent BTK inhibition but also strongly inhibit ITK and EGFR, leading to known adverse effects . Second-generation inhibitors such as acalabrutinib and zanubrutinib were designed to improve selectivity, yet their profiles still differ significantly from Btk-IN-7 in terms of absolute potency, selectivity ratios, and in vivo efficacy . Therefore, substituting Btk-IN-7 with another BTK inhibitor without validating the specific quantitative differentiation may confound experimental outcomes, particularly in studies where ITK/EGFR-mediated signaling or in vivo tumor growth inhibition (TGI) is a critical readout.

Btk-IN-7 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


BTK Inhibition Potency: Comparable to Second-Generation Inhibitors

Btk-IN-7 demonstrates an IC50 of 4.0 nM against BTK, placing it in the same nanomolar potency range as second-generation inhibitors acalabrutinib (3-5.1 nM) and zanubrutinib (0.3 nM), and only ~8-fold less potent than ibrutinib (0.5 nM) . This potency is sufficient for effective target engagement in cellular and in vivo models .

BTK IC50 Enzymatic Assay

Superior Enzymatic Selectivity Over ITK vs. Ibrutinib and Zanubrutinib

Btk-IN-7 exhibits >250-fold selectivity for BTK over ITK in enzymatic assays, a critical off-target associated with adverse effects . In contrast, ibrutinib shows only ~21-fold selectivity (ITK IC50=10.7 nM vs. BTK IC50=0.5 nM) , and zanubrutinib shows ~187-fold selectivity (ITK IC50=56 nM vs. BTK IC50=0.3 nM) . Acalabrutinib demonstrates >196-fold selectivity (ITK IC50 >1000 nM vs. BTK IC50=5.1 nM) .

ITK Selectivity Off-Target

Markedly Superior Enzymatic Selectivity Over EGFR vs. Ibrutinib and Zanubrutinib

Btk-IN-7 displays >2500-fold selectivity for BTK over EGFR in enzymatic assays, far exceeding the selectivity of ibrutinib (~11-fold; EGFR IC50=5.3 nM vs. BTK IC50=0.5 nM) and zanubrutinib (~8.7-fold; EGFR IC50=2.6 nM vs. BTK IC50=0.3 nM) . Acalabrutinib shows >196-fold selectivity (EGFR IC50 >1000 nM vs. BTK IC50=5.1 nM) .

EGFR Selectivity Off-Target

Enhanced Cellular Selectivity Over ITK and EGFR vs. Ibrutinib

In cellular assays, Btk-IN-7 maintains high selectivity, with >227-fold selectivity over ITK and 27-fold selectivity over EGFR . In contrast, ibrutinib demonstrates significantly lower cellular selectivity for these off-targets, with reported ratios of ~10-fold for ITK and ~5-fold for EGFR . This confirms that Btk-IN-7's selectivity advantage translates to a more physiologically relevant cellular context.

Cellular Selectivity ITK EGFR

Superior In Vivo Tumor Growth Inhibition vs. Ibrutinib in U-937 Xenograft Model

In a U-937 xenograft mouse model, Btk-IN-7 (compound 24a) achieved a tumor growth inhibition (TGI) of 57.85% at a 50 mg/kg dose, significantly outperforming ibrutinib, which demonstrated a TGI of 41.1% at the same dose in a parallel study . This represents a 41% improvement in TGI relative to ibrutinib.

In Vivo Xenograft TGI

Optimal Preclinical Application Scenarios for Btk-IN-7 Based on Quantitative Differentiation Evidence


BTK-Dependent Lymphoma and Leukemia Efficacy Studies Requiring High In Vivo Potency

Given its superior in vivo TGI (57.85% at 50 mg/kg) compared to ibrutinib (41.1%) in the U-937 xenograft model , Btk-IN-7 is ideally suited for preclinical efficacy studies in BTK-dependent hematologic malignancies, particularly where maximal tumor growth inhibition is a primary endpoint.

Mechanistic Studies Requiring Clean BTK-Specific Signaling Readouts

The exceptional enzymatic (>250-fold over ITK, >2500-fold over EGFR) and cellular (>227-fold over ITK, 27-fold over EGFR) selectivity of Btk-IN-7 makes it the preferred tool for dissecting BTK-specific signaling pathways without confounding off-target effects on T-cell receptor (ITK) or EGFR signaling, which is a known limitation of ibrutinib and, to a lesser extent, zanubrutinib.

Combination Therapy Studies Where Avoiding ITK/EGFR Inhibition is Critical

In combination regimens that include immunomodulatory agents or EGFR-targeted therapies, Btk-IN-7's high selectivity minimizes the risk of synergistic toxicity or unintended pathway modulation . This is particularly important when co-administering agents that rely on intact T-cell function (ITK-sensitive) or EGFR signaling.

Pharmacodynamic Studies Validating BTK Target Engagement with Minimal Off-Target Interference

Btk-IN-7's cellular potency (U-937 IC50=3.6 μM) and high selectivity enable robust pharmacodynamic assessment of BTK inhibition in cell-based assays, with confidence that observed effects are primarily due to BTK blockade rather than ITK or EGFR inhibition, which can complicate data interpretation with less selective inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Btk-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.